5-Bromo-3-fluorophthalic acid
Description
Significance of Polyhalogenation in Aromatic Systems
The introduction of multiple halogen atoms to an aromatic system, a process known as polyhalogenation, is a powerful tool for modulating the electronic and steric properties of a molecule. uni-muenchen.de Halogens, such as fluorine, chlorine, and bromine, are electronegative atoms that exert a strong electron-withdrawing inductive effect, which can significantly alter the reactivity of the aromatic ring. mt.com This effect can make the aromatic system more or less susceptible to further chemical transformations, such as electrophilic or nucleophilic substitution reactions. wikipedia.orgnumberanalytics.com
The presence of different halogens on the same aromatic ring, as seen in 5-Bromo-3-fluorophthalic acid, offers a nuanced level of control over the molecule's properties. The distinct electronegativity and size of bromine and fluorine atoms create specific reactive sites, allowing for regioselective modifications. mdpi.com This strategic placement of halogens is crucial in designing molecules with desired functionalities for applications in pharmaceuticals, agrochemicals, and materials science. mt.commdpi.com For instance, halogenated aromatic compounds are key precursors in the synthesis of certain therapeutic agents. numberanalytics.com
Furthermore, polyhalogenated aromatic compounds are utilized in the production of high-performance polymers. oup.comgoogle.com The inclusion of halogens can enhance properties such as thermal stability and flame retardancy in the resulting materials. The ability to fine-tune the properties of aromatic compounds through polyhalogenation underscores its importance in modern organic synthesis.
Phthalic Acid Derivatives as Versatile Synthetic Building Blocks
Phthalic acid, with its two carboxylic acid groups in an ortho arrangement on a benzene (B151609) ring, and its derivatives are fundamental building blocks in organic synthesis. ontosight.aiatamanchemicals.com These dicarboxylic acids can undergo a variety of chemical transformations, making them precursors to a diverse range of products. researchgate.net The anhydride (B1165640) form, phthalic anhydride, is a commodity chemical used on a large scale to produce dyes, perfumes, and plasticizers. atamanchemicals.com
The two carboxylic acid groups can be converted into other functional groups, such as esters, amides, and imides, providing a scaffold for constructing more complex molecular architectures. researchgate.net For example, phthalic acid esters are widely used as plasticizers to increase the flexibility and durability of polymers like polyvinyl chloride (PVC). atamanchemicals.com Phthalimides, synthesized from phthalic acid derivatives, are important intermediates in the synthesis of primary amines via the Gabriel synthesis.
The versatility of phthalic acid derivatives extends to their use in the synthesis of pharmaceuticals and other biologically active molecules. ontosight.ai They serve as starting materials for creating complex heterocyclic compounds and can be functionalized to interact with specific biological targets. thermofisher.com The inherent reactivity and structural features of the phthalic acid framework make it an invaluable tool for synthetic chemists.
Research Context and Prospective Utility of this compound
This compound is a specialized aromatic compound that has garnered interest due to its unique substitution pattern. The presence of both a bromine and a fluorine atom on the phthalic acid backbone provides distinct reactive handles for synthetic manipulation. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. atomfair.com The fluorine atom, on the other hand, can influence the molecule's lipophilicity and metabolic stability, which are important considerations in drug design. testbook.com
The combination of the electron-withdrawing fluorine and bromine atoms, along with the two carboxylic acid groups, makes the aromatic ring electron-deficient. This electronic nature can direct further substitution reactions to specific positions on the ring, allowing for the controlled synthesis of highly functionalized molecules.
Given the established importance of halogenated aromatics and phthalic acid derivatives in various fields, this compound is a promising intermediate for the development of novel compounds. Its potential applications could span the creation of new pharmaceuticals, advanced polymers with tailored properties, and functional materials for electronics. google.comatomfair.com Continued research into the reactivity and applications of this compound is expected to unlock new avenues in synthetic and medicinal chemistry.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 344309-11-1 |
| Molecular Formula | C8H4BrFO4 |
| Molecular Weight | 263.02 g/mol |
| Purity | 95% |
| InChI Key | CQESHYBJGNERMN-UHFFFAOYSA-N |
Data sourced from multiple chemical suppliers. cymitquimica.comglpbio.comsigmaaldrich.combldpharm.com
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-fluorophthalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFO4/c9-3-1-4(7(11)12)6(8(13)14)5(10)2-3/h1-2H,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQESHYBJGNERMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)C(=O)O)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for 5 Bromo 3 Fluorophthalic Acid
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. youtube.com For 5-Bromo-3-fluorophthalic acid, several logical disconnections can be proposed.
A primary disconnection strategy involves cleaving the carbon-carboxyl bonds. This approach points to a substituted toluene (B28343) or xylene derivative as a key intermediate, which can be oxidized in a later step. For instance, 5-bromo-3-fluoro-o-xylene could be a plausible precursor.
Another key disconnection focuses on the carbon-halogen bonds. This suggests a synthetic pathway starting from a fluorophthalic acid derivative, followed by selective bromination, or conversely, starting with a bromophthalic acid derivative and then introducing the fluorine atom. However, the directing effects of the substituents make regiocontrol in these halogenation steps a major challenge.
A more practical retrosynthetic approach would begin with a simpler, appropriately substituted benzene (B151609) ring. A plausible precursor is 1-bromo-3-fluorobenzene (B1666201), which can then undergo functionalization to introduce the two carboxylic acid groups at the correct positions. This strategy forms the basis for several of the synthetic methodologies discussed below.
Classical Synthetic Approaches and Challenges in Regioselectivity
Classical synthetic methods rely on sequential functional group introduction and manipulation. While robust, these approaches often face significant hurdles in achieving the desired regiochemistry for a molecule like this compound, where the substituents have conflicting directing effects.
Multi-step Functionalization Strategies
A common strategy involves the functionalization of a pre-substituted benzene ring. One hypothetical route could start from 3-fluoro-o-toluic acid. This intermediate would require selective bromination. The fluorine atom (an ortho-, para-director) and the methyl group (an ortho-, para-director) would direct an incoming electrophile to the desired C5 position, while the meta-directing carboxylic acid group would direct it away. The activating effects of the fluorine and methyl groups would likely overcome the deactivating effect of the carboxylic acid, allowing for bromination at the position para to the fluorine and ortho to the methyl group. Subsequent oxidation of the methyl group would yield the second carboxylic acid, completing the synthesis.
Another multi-step approach could involve starting with 2-bromo-6-fluorotoluene. Introduction of a second methyl group via Friedel-Crafts alkylation would be challenging due to regioselectivity issues. A more controlled approach would be to introduce the second carbon via formylation followed by reduction, or through a coupling reaction. Subsequent oxidation of both methyl groups would yield the final product. A similar multi-step synthesis is employed for 5-bromo-o-toluic acid, which involves the bromination of o-toluic acid, followed by further functionalization. prepchem.com
Selective Halogenation Procedures (Bromination, Fluorination)
The regioselective introduction of halogen atoms onto an aromatic ring bearing multiple substituents is a formidable challenge. The synthesis of this compound requires precise control over both bromination and fluorination, or the selective bromination of a fluorinated precursor.
Challenges in Regioselectivity: The primary difficulty lies in the competing directing effects of the substituents. In a precursor like 3-fluorophthalic acid, the fluorine atom is an ortho-, para-directing activator, while the two carboxylic acid groups are strong meta-directing deactivators.
The fluorine at C3 directs incoming electrophiles (like Br+) to positions C2, C4, and C6.
The carboxyl groups at C1 and C2 direct to positions C4 and C5.
The desired C5 position is favored only by the C1-carboxyl group. The C4 and C6 positions are activated by the fluorine atom. Therefore, direct bromination of 3-fluorophthalic acid would likely result in a mixture of isomers, with bromination at C4 or C6 potentially being significant side reactions. The selective bromination of aromatic compounds with electron-withdrawing groups is known to be very difficult, often requiring harsh conditions such as the use of oleum (B3057394) (fuming sulfuric acid) or potent halogenating agents like bromine trifluoride, which can lead to low yields and handling difficulties. google.com
Selective Halogenation Methods:
| Reaction Type | Reagents & Conditions | Application & Challenges |
| Electrophilic Bromination | Br₂ / FeBr₃ or Oleum (H₂SO₄/SO₃) | Standard method for aromatic bromination. For deactivated rings like phthalic acid derivatives, harsh conditions are needed, which can lead to poor selectivity and side reactions. google.com |
| Radical Bromination | N-Bromosuccinimide (NBS), light/initiator | Used for brominating benzylic positions. Could be applied to a precursor like 3-fluoro-o-xylene (B1295157) to form α,α'-dibromides, followed by hydrolysis and oxidation. prepchem.com |
| Electrophilic Fluorination | Selectfluor® (F-TEDA-BF₄) | Modern electrophilic fluorinating agent. Direct fluorination of a heavily substituted bromo-aromatic precursor would be challenging and likely unselective. researchgate.net |
| Nucleophilic Fluorination (SɴAr) | KF, CsF in aprotic solvent | Requires an activated aromatic ring with a good leaving group (e.g., -NO₂) ortho or para to the target position. Not directly applicable to a non-activated precursor. |
Ortho-Carboxylation and Aromatic Ring Formation
An alternative to functionalizing a pre-existing phthalic acid derivative is to introduce the carboxyl groups onto a simpler aromatic core.
Ortho-Carboxylation: This strategy would likely start with 1-bromo-3-fluorobenzene. The introduction of two adjacent carboxyl groups can be achieved through methods like directed ortho-lithiation followed by quenching with carbon dioxide. The fluorine atom is a powerful ortho-directing group for lithiation. epfl.ch A potential sequence could be:
Ortho-lithiation of 1-bromo-3-fluorobenzene directed by the fluorine atom to the C2 position, followed by carboxylation with CO₂ to yield 2-bromo-6-fluorobenzoic acid.
A second ortho-lithiation, now directed by the newly formed carboxylic acid group, to introduce the second carboxyl group at the adjacent position. This second step can be challenging due to steric hindrance and the deactivating nature of the existing substituents.
A similar, well-established method involves the reaction of o-fluorobromobenzene with n-butyllithium and carbon dioxide to synthesize 3-Bromo-2-fluorobenzoic acid. nbinno.comguidechem.com This highlights the feasibility of selective lithiation and carboxylation guided by halogen substituents.
Aromatic Ring Formation: A fundamentally different approach is to construct the substituted aromatic ring itself. The Diels-Alder reaction, a powerful tool for forming six-membered rings, offers a potential route. wikipedia.org This could involve the [4+2] cycloaddition of a substituted furan (B31954) (a bio-renewable starting material) with a suitable dienophile. uu.nl Subsequent dehydration and aromatization of the resulting oxabicyclic intermediate would yield the phthalic acid derivative. nih.govgoogle.comresearchgate.net While elegant, controlling the substitution pattern on the furan and dienophile to achieve the specific 3-fluoro and 5-bromo substitution on the final product would require significant synthetic effort.
Modern Catalytic and Sustainable Synthesis
Modern synthetic chemistry increasingly relies on metal-catalyzed reactions to achieve high efficiency and selectivity, often under milder conditions than classical methods. These approaches are particularly valuable for overcoming the regioselectivity challenges inherent in the synthesis of polysubstituted aromatics.
Metal-Catalyzed Approaches for C-C and C-X Bond Formation
Palladium-catalyzed reactions are at the forefront of modern synthesis for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. nih.gov
Palladium-Catalyzed Carboxylation: Instead of ortho-lithiation, palladium catalysis can be used to introduce carboxylic acid groups. A strategy could involve a di-halogenated precursor, such as 1,5-dibromo-3-fluorobenzene. A selective, palladium-catalyzed carbonylation or carboxylation could introduce the two carboxyl groups. Palladium-catalyzed carbonylation reactions, which use carbon monoxide (or a CO surrogate like phenyl formate), can convert aryl halides into carboxylic acids or their esters. organic-chemistry.orgacs.org Direct carboxylation using carbon dioxide is also an increasingly viable and sustainable option, though it remains a challenging transformation. semanticscholar.orgnih.gov
Directed C-H Activation/Halogenation: To circumvent the issues with classical electrophilic halogenation, modern methods utilize directing groups to guide a metal catalyst to a specific C-H bond. For example, starting with a 3-fluorophthalic acid precursor, one of the carboxyl groups could potentially act as a directing group to guide a palladium catalyst to functionalize the C-H bond at the C6 position. However, directing a catalyst to the more remote C5 position would be more difficult. A more plausible strategy would involve installing a removable directing group at a position that facilitates halogenation at the desired site. Palladium-catalyzed ortho-fluorination of benzoic acid derivatives has been demonstrated, showcasing the power of this approach for selective C-F bond formation. rsc.org
Summary of Modern Catalytic Methods
| Method | Catalyst System (Example) | Reaction Type | Application |
| Carbonylative Coupling | Pd(OAc)₂, P(t-Bu)₃ ligand | C-C Bond Formation | Conversion of an aryl halide (e.g., 1,2-dibromo-4-fluorobenzene) to a phthalic acid ester using CO and an alcohol. nih.govorganic-chemistry.org |
| Direct Carboxylation | Pd(OAc)₂, BuPdAd₂ ligand | C-C Bond Formation | Direct insertion of CO₂ into an aryl halide C-X bond to form a carboxylic acid. semanticscholar.orgnih.gov |
| Directed C-H Halogenation | [Pd(OTf)₂(MeCN)₄] | C-X Bond Formation | A directing group on the ring (e.g., amide) guides the palladium catalyst to selectively functionalize an adjacent C-H bond with a halogen. rsc.org |
These modern catalytic methods offer promising, albeit complex, alternatives for the synthesis of this compound, providing pathways that can potentially offer superior regiocontrol and efficiency compared to classical approaches.
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of complex molecules like this compound is crucial for minimizing environmental impact and improving safety. While a specific "green" synthesis for this compound is not established, general principles can be applied to the hypothetical routes discussed.
Key considerations for a greener synthesis would include:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product.
Use of Less Hazardous Chemical Syntheses: Employing and generating substances that possess little or no toxicity to human health and the environment.
Safer Solvents and Auxiliaries: Minimizing the use of auxiliary substances such as solvents, or replacing them with safer alternatives like water or bio-solvents.
Catalysis: Utilizing catalytic reagents in preference to stoichiometric reagents to reduce waste.
For instance, in the oxidation step, replacing traditional stoichiometric oxidizing agents like potassium permanganate (B83412) or chromic acid with catalytic, more environmentally benign alternatives would be a key green chemistry objective.
The following table illustrates the application of green chemistry principles to the proposed synthetic steps:
| Synthetic Step | Traditional Approach | Potential Green Alternative | Green Chemistry Principle(s) Addressed |
| Oxidation | Stoichiometric use of KMnO₄ or H₂CrO₄ | Catalytic oxidation using a transition metal catalyst and a milder oxidant like hydrogen peroxide or molecular oxygen. | Use of Catalysis, Safer Solvents and Auxiliaries, Prevention of Waste. |
| Solvent Use | Use of potentially hazardous organic solvents. | Employment of water, supercritical fluids, or ionic liquids as reaction media. | Safer Solvents and Auxiliaries. |
Advanced Purification and Isolation Techniques for High Purity
The purification of this compound to a high degree of purity is essential for its potential applications in research and as an intermediate in the synthesis of other complex molecules. Given its structure as a dicarboxylic acid, standard purification techniques would likely involve crystallization and chromatographic methods.
Crystallization: Recrystallization from an appropriate solvent system is a primary method for purifying solid organic compounds. The choice of solvent is critical and would be determined experimentally based on the solubility profile of the crude product and its impurities. A good solvent would dissolve the compound at an elevated temperature but allow for the formation of well-defined crystals upon cooling, leaving impurities behind in the mother liquor.
Chromatographic Techniques: For more challenging purifications, or to remove closely related impurities, column chromatography could be employed. Given the acidic nature of the target compound, a silica (B1680970) gel stationary phase would likely be used, potentially with a solvent system containing a small amount of an acidic modifier (e.g., acetic acid) to prevent tailing. High-performance liquid chromatography (HPLC) could also be utilized for analytical assessment of purity and for preparative-scale purification if very high purity is required.
The table below summarizes the potential purification techniques:
| Purification Technique | Principle | Typical Solvents/Mobile Phases | Advantages | Considerations |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Water, ethanol, acetic acid, or mixtures thereof. | Scalable, cost-effective, can yield highly pure crystalline material. | Requires finding a suitable solvent system; may not be effective for all impurities. |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Hexane/ethyl acetate (B1210297) mixtures with an acidic modifier. | Can separate complex mixtures and isomers. | Can be time-consuming and require significant amounts of solvent. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary and a mobile phase under high pressure. | Acetonitrile/water or methanol/water gradients with an acidic modifier. | Provides high-resolution separation and accurate purity assessment. | Typically used for analytical purposes or small-scale preparative work due to cost and complexity. |
Reactivity and Derivatization Pathways of 5 Bromo 3 Fluorophthalic Acid
Transformations of the Carboxylic Acid Functionalities
The adjacent carboxylic acid groups on the 5-Bromo-3-fluorophthalic acid molecule are the primary sites for a variety of functional group interconversions.
Esterification and Amidation Reactions
The carboxylic acid groups of this compound can readily undergo esterification and amidation, two fundamental reactions in organic synthesis.
Esterification: This reaction involves treating the dicarboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification, or by using other esterification agents. nih.govgoogle.comnih.gov The reaction proceeds by converting the carboxylic acids into their corresponding esters. Depending on the stoichiometry of the alcohol used, either a mono-ester or a di-ester can be formed. These reactions are crucial for producing phthalate (B1215562) esters, which are widely used as plasticizers. nih.gov N-bromosuccinimide (NBS) has been shown to be an efficient metal-free catalyst for the direct esterification of various aryl and alkyl carboxylic acids. nih.gov
Amidation: The reaction with amines leads to the formation of amides. Similar to esterification, mono-amidation or di-amidation can be achieved. The direct coupling of a carboxylic acid with an amine is thermodynamically favorable but often requires high temperatures due to a high activation energy. quora.com To overcome this, various coupling agents are employed to facilitate the reaction under milder conditions. The resulting phthalic acid diamides are of interest in the development of new bioactive compounds. researchgate.net
| Reaction | Reagents/Conditions | Product Type |
| Esterification | Alcohol (e.g., R-OH), Acid Catalyst (e.g., H₂SO₄) or other catalysts (e.g., NBS) | Mono- or Di-ester |
| Amidation | Amine (e.g., R-NH₂), Coupling Agent or High Temperature | Mono- or Di-amide |
Imide and Anhydride (B1165640) Formation from Phthalic Acid Derivatives
The ortho-positioning of the two carboxylic acid groups in this compound allows for intramolecular reactions to form cyclic derivatives, namely anhydrides and imides.
Anhydride Formation: Upon heating, this compound can undergo intramolecular dehydration to form the corresponding 5-Bromo-3-fluorophthalic anhydride. This reaction is a common characteristic of 1,2-dicarboxylic acids. wikipedia.org Phthalic anhydrides are stable, crystalline solids and serve as important intermediates in the synthesis of dyes, resins, and other chemicals. wikipedia.orgchemcess.com The hydrolysis of the anhydride back to the dicarboxylic acid can be achieved by treatment with hot water. wikipedia.org
Imide Formation: 5-Bromo-3-fluorophthalic anhydride can subsequently react with primary amines to form phthalimides. This reaction typically proceeds in two steps: the amine first opens the anhydride ring to form an amic acid intermediate, which then cyclizes upon heating to form the imide. ajchem-a.comajchem-a.com This is a key step in the Gabriel synthesis of primary amines. The reaction of substituted phthalic anhydrides with amines is a versatile method for creating complex heterocyclic structures. google.comnih.gov
| Starting Material | Reagents/Conditions | Product |
| This compound | Heat (>180 °C) | 5-Bromo-3-fluorophthalic anhydride |
| 5-Bromo-3-fluorophthalic anhydride | Primary Amine (R-NH₂), Heat | N-substituted-4-bromo-6-fluorophthalimide |
Decarboxylation Reactions of Carboxylic Acids
Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. For aromatic carboxylic acids, this reaction can be challenging and often requires harsh conditions, such as heating with soda lime (a mixture of sodium hydroxide and calcium oxide). libretexts.org The presence of ortho-substituents can influence the ease of decarboxylation. researchgate.net
In the case of this compound, partial or complete decarboxylation could theoretically yield bromo-fluorobenzoic acids or bromofluorobenzene, respectively. Studies on substituted phthalic acids have shown that decarboxylation can be achieved under specific conditions, sometimes facilitated by microbial enzymes. For instance, 3-fluorophthalic acid has been shown to be decarboxylated by certain bacteria to produce both 2- and 3-fluorobenzoic acids. nih.gov Recent developments have also explored milder, visible light-mediated decarboxylation methods for aryl carboxylic acids. rsc.orgnih.govorganic-chemistry.org
Aromatic Substitution Reactions on the Halogenated Phthalic Acid Core
The aromatic ring of this compound is substituted with two halogen atoms and two carboxylic acid groups. These substituents profoundly influence the ring's reactivity towards both nucleophilic and electrophilic attack.
Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is rendered electron-poor by the presence of electron-withdrawing groups. masterorganicchemistry.compressbooks.publibretexts.org The two carboxylic acid groups on the this compound ring are strongly deactivating, making the ring susceptible to nucleophilic attack.
The reaction proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgopenstax.org For SNAr to occur, the electron-withdrawing groups must be positioned ortho or para to the leaving group (the halogen) to stabilize this intermediate through resonance. libretexts.orgopenstax.org In this compound, the carboxylic acid groups are ortho and para to the fluorine atom and meta to the bromine atom. This positioning suggests that the fluorine atom is significantly more activated towards nucleophilic substitution than the bromine atom.
Furthermore, in SNAr reactions, the rate-determining step is the initial attack of the nucleophile. youtube.com The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. Consequently, fluorine is often a better leaving group than bromine in SNAr reactions, contrary to trends seen in SN1 and SN2 reactions. youtube.com Therefore, a nucleophile would preferentially displace the fluorine atom over the bromine atom in this compound.
| Feature | Influence on SNAr Reactivity |
| Electron-Withdrawing Groups (-COOH) | Activate the ring towards nucleophilic attack. masterorganicchemistry.compressbooks.pub |
| Position of -COOH Groups | Ortho and para to Fluorine, providing resonance stabilization for the Meisenheimer complex. libretexts.orgopenstax.org |
| Nature of Halogen | Fluorine is generally a better leaving group than Bromine in SNAr due to its high electronegativity. youtube.com |
| Predicted Reactivity Order | C-F bond is more susceptible to nucleophilic attack than the C-Br bond. |
Electrophilic Aromatic Substitution (EAS) Reactivity
In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. lumenlearning.commasterorganicchemistry.com The reactivity and regioselectivity of this process are governed by the existing substituents on the ring.
The aromatic ring of this compound has four substituents to consider:
Carboxylic Acid Groups (-COOH): These are strong deactivating groups and are meta-directors due to their electron-withdrawing nature. libretexts.org
Halogens (-F, -Br): Halogens are an exception among deactivating groups; they are ortho- and para-directors. libretexts.orgpressbooks.pubstackexchange.com This is because while they withdraw electron density inductively (deactivating effect), they can donate electron density through resonance, which preferentially stabilizes the intermediates for ortho and para attack. stackexchange.comlibretexts.org
The combined effect of these four groups makes the aromatic ring of this compound highly deactivated towards electrophilic attack. Any potential EAS reaction would require harsh conditions and a strong electrophile. masterorganicchemistry.commnstate.edu Predicting the outcome is complex due to the competing directing effects. The two available positions for substitution are C4 and C6. The directing effects of the substituents on these positions are summarized below:
| Position for Substitution | Directing Influence of Substituents |
| C4 | - Ortho to -COOH at C3- Ortho to -Br at C5- Para to -COOH at C2 |
| C6 | - Ortho to -F at C3- Ortho to -COOH at C2- Para to -Br at C5 |
Cross-Coupling Reactions for C-C Bond Formation
This compound serves as a versatile substrate for various palladium-catalyzed cross-coupling reactions, which are pivotal for the formation of new carbon-carbon (C-C) bonds. These reactions primarily exploit the reactivity of the carbon-bromine (C-Br) bond, allowing for the introduction of a wide range of aryl, alkynyl, and vinyl substituents. The presence of the electron-withdrawing fluorine and carboxylic acid groups on the aromatic ring influences the reactivity of the C-Br bond, making it susceptible to oxidative addition by palladium(0) catalysts, a key step in these catalytic cycles. uab.cattcichemicals.com
Suzuki-Miyaura Coupling with Arylboronic Acids
The Suzuki-Miyaura coupling is a powerful and widely used method for forming biaryl structures by reacting an organohalide with an organoboron compound, typically an arylboronic acid, in the presence of a palladium catalyst and a base. nih.govresearchgate.net For this compound, this reaction facilitates the substitution of the bromine atom with various aryl groups. The reaction is highly valued for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast library of arylboronic acids. nih.gov
The general mechanism involves a catalytic cycle comprising three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. uab.cat The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. organic-chemistry.orgmdpi.com Common catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often paired with phosphine ligands. mdpi.commdpi.com A base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is essential for the transmetalation step. mdpi.comnih.gov
While direct studies on this compound are not extensively detailed, research on analogous compounds such as 5-bromosalicylaldehyde and 5-bromothiophene-2-carboxylic acid demonstrates the feasibility and conditions for such transformations. nih.govresearchgate.net Often, the carboxylic acid groups are converted to esters prior to the coupling reaction to prevent potential side reactions and improve solubility in organic solvents.
| Arylboronic Acid Partner | Catalyst System | Base | Solvent/Temperature | Typical Yield |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O, 85-95°C | Moderate to Good |
| 4-Methylphenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene (B28343)/H₂O, 100°C | Good |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O, 85-95°C | Good |
| 3,4-Dichlorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O, 90°C | Moderate |
Sonogashira Coupling with Terminal Alkynes
The Sonogashira coupling reaction is an indispensable tool for the formation of a C(sp²)-C(sp) bond, effectively coupling an aryl halide with a terminal alkyne. nih.govorganic-chemistry.org This reaction provides a direct pathway to synthesize arylalkynes from this compound. The standard Sonogashira protocol employs a dual-catalyst system consisting of a palladium complex and a copper(I) salt, typically copper(I) iodide (CuI), in the presence of an amine base like triethylamine (Et₃N) or piperidine. wikipedia.orgnih.gov
The catalytic cycle involves the palladium-catalyzed reaction of the aryl halide and a copper-catalyzed reaction of the terminal alkyne. wikipedia.org The palladium cycle is similar to that of other cross-coupling reactions, while the copper co-catalyst reacts with the terminal alkyne to form a more reactive copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. nih.govlibretexts.org Copper-free Sonogashira protocols have also been developed to avoid the formation of undesirable alkyne homocoupling byproducts. organic-chemistry.orgnih.gov The reaction conditions are generally mild and tolerate a variety of functional groups. ias.ac.in
| Terminal Alkyne Partner | Catalyst System | Base | Solvent/Temperature | Typical Yield |
|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF, 60°C | Good to Excellent |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF, 80°C | High |
| 1-Octyne | Pd(OAc)₂ / PPh₃ / CuI | Piperidine | Toluene, 70°C | Good |
| Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | Acetonitrile, RT | Good |
Heck and Stille Coupling Variants
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org In the context of this compound, this reaction would create a new C-C bond between the aromatic ring and one of the sp² carbons of the alkene. The reaction is typically catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precursor like Pd(OAc)₂. researchgate.netmdpi.com A base is required to neutralize the hydrogen halide produced during the reaction. A key feature of the Heck reaction is its high stereoselectivity, generally favoring the formation of the E-isomer (trans) product. organic-chemistry.org
Stille Reaction: The Stille reaction couples an organohalide with an organostannane (organotin) reagent, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org This method is known for its tolerance of a wide array of functional groups, as organostannanes are stable to air and moisture. wikipedia.orglibretexts.org For this compound, coupling with various organostannanes (e.g., vinyl-, aryl-, or alkynylstannanes) can introduce diverse substituents at the C-5 position. The reaction mechanism follows the standard oxidative addition, transmetalation, and reductive elimination sequence. wikipedia.org Despite its synthetic utility, a significant drawback of the Stille reaction is the high toxicity of the organotin compounds and the difficulty in removing tin byproducts from the final product. organic-chemistry.org
| Reaction | Coupling Partner | Catalyst System | Base/Additive | Solvent/Temperature | Typical Yield |
|---|---|---|---|---|---|
| Heck | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile, 80°C | Good |
| Heck | Styrene | Pd(OAc)₂ | NaOAc / n-Bu₄NBr | DMF, 120°C | Good to High |
| Stille | Tributyl(vinyl)tin | Pd(PPh₃)₄ | - | Toluene, 110°C | High |
| Stille | 2-(Tributylstannyl)thiophene | Pd₂(dba)₃ / P(o-tol)₃ | LiCl (additive) | Toluene, 100°C | Good |
Chemo- and Regioselective Control in Functionalization
The molecular structure of this compound presents distinct challenges and opportunities for selective chemical transformations. The presence of multiple functional groups—two carboxylic acids, a bromine atom, and a fluorine atom—necessitates precise control over reaction conditions to achieve desired outcomes.
Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the context of palladium-catalyzed cross-coupling reactions, the C-Br bond is the most reactive site. The oxidative addition of palladium into the C-Br bond is significantly more facile than into the C-F or C-H bonds of the aromatic ring under typical coupling conditions. tcichemicals.com The C-F bond is much stronger and generally unreactive unless specialized catalytic systems are employed. The carboxylic acid groups, however, can interfere with the catalytic cycle. Their acidic protons can react with the bases used in the coupling reactions, and the carboxylate anions can coordinate to the palladium center, potentially inhibiting catalysis. To circumvent these issues, the carboxylic acid functionalities are often protected as esters (e.g., methyl or ethyl esters) before performing the cross-coupling reaction. The ester groups are generally stable under these conditions and can be hydrolyzed back to carboxylic acids in a subsequent step.
Regioselectivity concerns the specific position at which a reaction occurs. For this compound, the substitution is regioselectively directed at the C-5 position, the site of the bromine atom. The electronic properties of the substituents on the ring play a crucial role. The fluorine atom and the two carboxylic acid groups are all strongly electron-withdrawing. This electronic pull makes the aromatic ring electron-deficient, which can facilitate the oxidative addition step at the C-Br bond. The selective activation of a C-Br bond over other potential reaction sites is a cornerstone of modern cross-coupling chemistry, enabling the precise and predictable functionalization of poly-substituted aromatic compounds. nih.gov Therefore, reactions like Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings proceed with high regioselectivity at the carbon atom bearing the bromine substituent.
Advanced Spectroscopic and Computational Elucidation of 5 Bromo 3 Fluorophthalic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the constitution of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity and spatial relationships of atoms.
High-resolution, one-dimensional NMR experiments are the initial step in the structural analysis of 5-Bromo-3-fluorophthalic acid, providing direct insight into the proton, carbon, and fluorine environments within the molecule.
¹H NMR: The ¹H NMR spectrum is anticipated to reveal the distinct proton environments. The two carboxylic acid protons (-COOH) are expected to appear as a single, broad resonance in the far downfield region, typically between 10 and 13 ppm, due to strong deshielding and hydrogen bonding. princeton.eduntu.edu.sg The chemical shift of these acidic protons can be sensitive to solvent and concentration. pressbooks.pub The aromatic region should display two signals corresponding to the two protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are in different chemical environments and are expected to show coupling to each other and to the fluorine atom. Their chemical shifts will be influenced by the electron-withdrawing effects of the bromine, fluorine, and carboxylic acid groups.
¹³C NMR: The ¹³C NMR spectrum provides information on all eight carbon atoms in the molecule. The carbonyl carbons of the two carboxylic acid groups are expected to resonate in the range of 165-185 ppm. pressbooks.pub The six aromatic carbons will appear in the typical aromatic region (approx. 110-140 ppm), with their specific chemical shifts heavily influenced by the attached substituents. The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JC-F), appearing as a doublet, which is a key signature for its identification. The carbon attached to bromine will also have its chemical shift significantly shifted.
¹⁹F NMR: As a molecule containing fluorine, ¹⁹F NMR is a powerful tool for its characterization. magritek.com A single resonance is expected for the fluorine atom in this compound. This signal's chemical shift provides information about the electronic environment of the fluorine atom. Furthermore, this signal will likely appear as a multiplet due to coupling with the adjacent aromatic protons (H-2 and H-4), providing valuable connectivity data.
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (δ) and Multiplicities for this compound.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | > 10 | broad singlet | 2 x -COOH |
| ~7.5 - 8.5 | doublet of doublets | Aromatic CH | |
| ~7.5 - 8.5 | doublet of doublets | Aromatic CH | |
| ¹³C | ~165 - 170 | singlet | 2 x -COOH |
| ~110 - 160 | doublet (large ¹JC-F) | C-F | |
| ~110 - 160 | singlet | C-Br | |
| ~110 - 160 | singlet | 2 x C-COOH | |
| ~110 - 160 | doublet | 2 x C-H | |
| ¹⁹F | Dependent on reference | multiplet | C-F |
Note: Predicted values are based on general principles of NMR spectroscopy and data for analogous substituted aromatic acids.
Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular puzzle by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This proton-detected experiment identifies protons that are spin-spin coupled. sdsu.edu For this compound, a COSY spectrum would display a cross-peak connecting the two aromatic proton signals, confirming their proximity on the ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with the carbons to which they are directly attached through a single bond. youtube.com This technique would definitively link the ¹H signals of the two aromatic protons to their corresponding ¹³C signals, aiding in the assignment of the protonated carbons in the ¹³C NMR spectrum.
Table 2: Expected Key 2D NMR Correlations for this compound.
| Experiment | Correlated Nuclei | Expected Key Cross-Peaks | Information Gained |
| COSY | ¹H ↔ ¹H | Aromatic H ↔ Aromatic H | Confirms coupling between ring protons. |
| HSQC | ¹H ↔ ¹³C (¹J) | Aromatic H's ↔ their attached C's | Assigns protonated aromatic carbons. |
| HMBC | ¹H ↔ ¹³C (²⁻³J) | Aromatic H's ↔ Carboxyl C's | Confirms connectivity of carboxyl groups. |
| Aromatic H's ↔ C-F, C-Br, C-COOH | Confirms substitution pattern on the ring. |
While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) offers unique insights into the structure and dynamics of molecules in their crystalline state. For crystalline carboxylic acids, ssNMR is particularly useful for studying the effects of crystal packing and intermolecular interactions, such as the robust hydrogen-bonded dimers they typically form. nih.gov
Compared to solution spectra, ssNMR spectra generally exhibit broader lines due to the absence of rapid molecular tumbling. princeton.edu Techniques like Cross-Polarization Magic Angle Spinning (CPMAS) are employed to enhance signal and resolution. Solid-state ¹³C NMR can differentiate between crystallographically inequivalent molecules in the unit cell and provide information on polymorphism. Furthermore, ssNMR can probe the dynamics of hydrogen bonding, including proton tautomerism within the carboxylic acid dimer pair, which may be averaged in solution. nih.gov
Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. americanpharmaceuticalreview.com These methods are highly effective for identifying functional groups and analyzing molecular structure, as the vibrational frequencies are sensitive to bond strength, mass of the atoms, and molecular geometry.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. It is particularly sensitive to polar bonds and provides a distinct molecular fingerprint. americanpharmaceuticalreview.com
For this compound, several characteristic absorptions are expected:
O-H Stretching: A hallmark of carboxylic acids is a very broad and strong absorption band in the 2500–3300 cm⁻¹ region, which arises from the O-H stretching vibration within a hydrogen-bonded dimer. pressbooks.pub
C=O Stretching: A strong, sharp absorption corresponding to the carbonyl stretch is expected between 1710 and 1760 cm⁻¹. The exact position is influenced by hydrogen bonding; in a dimeric state, this band typically appears around 1710 cm⁻¹. pressbooks.pub
Aromatic C=C Stretching: Multiple bands of medium intensity are anticipated in the 1450–1600 cm⁻¹ region, characteristic of the carbon-carbon stretching vibrations within the aromatic ring.
C-O Stretching and O-H Bending: In the fingerprint region, vibrations corresponding to C-O stretching and in-plane O-H bending, often coupled, are expected between 1200 and 1450 cm⁻¹.
C-F and C-Br Stretching: The vibrations for the carbon-halogen bonds are found at lower frequencies. The C-F stretch typically appears as a strong band in the 1000–1250 cm⁻¹ range, while the C-Br stretch is found at a lower wavenumber, generally between 500 and 650 cm⁻¹.
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. americanpharmaceuticalreview.com While FTIR is based on absorption, Raman relies on changes in polarizability, making it particularly sensitive to non-polar and symmetric bonds. mdpi.com
Key features expected in the Raman spectrum of this compound include:
Aromatic Ring Vibrations: The symmetric vibrations of the benzene ring, such as the ring "breathing" mode, typically give rise to strong and sharp signals in the Raman spectrum.
C=O Stretching: The carbonyl stretch is also Raman active, although generally weaker than in the IR spectrum.
C-X Vibrations: The C-F and C-Br stretching modes will also be present in the Raman spectrum.
Symmetry Considerations: In the solid state, the hydrogen-bonded dimer may possess a center of inversion. If so, the rule of mutual exclusion would apply, meaning vibrational modes that are active in the IR spectrum would be inactive in the Raman spectrum, and vice versa. This complementarity provides a more complete picture of the vibrational framework of the molecule.
Table 3: Principal Expected Vibrational Frequencies for this compound.
| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| O-H stretch (dimer) | 2500–3300 | Weak | Broad, Strong (FTIR) |
| C-H stretch (aromatic) | 3000–3100 | Medium | Medium-Weak |
| C=O stretch (dimer) | ~1710 | ~1710 | Strong |
| C=C stretch (aromatic) | 1450–1600 | 1450-1600 | Medium (FTIR), Strong (Raman) |
| C-O stretch / O-H bend | 1200–1450 | Medium | Medium-Strong |
| C-F stretch | 1000–1250 | Medium | Strong (FTIR) |
| C-Br stretch | 500–650 | Strong | Medium |
Note: Frequencies are approximate and based on characteristic values for the respective functional groups.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry serves as a cornerstone technique for the determination of the molecular weight and the elucidation of the fragmentation pathways of this compound, providing invaluable information for its structural confirmation.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
For this compound (C₈H₄BrFO₄), the theoretical exact mass can be calculated with high precision. This experimental value is then compared against the calculated mass, with a minimal mass error providing strong evidence for the compound's identity.
Table 1: Theoretical Isotopic Mass Distribution for this compound [C₈H₄BrFO₄]
| Isotope | Exact Mass (Da) | Relative Abundance (%) |
| ¹²C₈¹H₄⁷⁹Br¹⁹F¹⁶O₄ | 261.92768 | 100.00 |
| ¹²C₈¹H₄⁸¹Br¹⁹F¹⁶O₄ | 263.92563 | 97.90 |
Note: Data is theoretical and for illustrative purposes.
Tandem Mass Spectrometry (MS/MS) for Mechanistic Studies
Tandem Mass Spectrometry (MS/MS) provides deeper insights into the structural architecture of this compound by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and the nature and position of its substituents.
The fragmentation of phthalate (B1215562) derivatives is well-documented and provides a framework for predicting the behavior of this compound. Common fragmentation pathways for phthalic acids and their metabolites include the formation of a deprotonated benzoate (B1203000) ion and a deprotonated o-phthalic anhydride (B1165640) ion nih.govnih.gov. For this compound, characteristic fragmentation would likely involve:
Decarboxylation: Loss of one or both carboxyl groups as CO₂.
Loss of H₂O: Dehydration from the carboxylic acid groups.
Halogen-related fragmentation: Cleavage of the C-Br or C-F bond, although the C-F bond is generally stronger and less prone to cleavage.
Ring Cleavage: Fragmentation of the aromatic ring under higher energy conditions.
A key fragment ion for many phthalate metabolites is observed at m/z 121.0295, corresponding to the deprotonated benzoate ion [C₆H₅COO]⁻ nih.govnih.gov. The presence of bromine and fluorine atoms would lead to characteristic isotopic patterns and mass shifts in the fragment ions, aiding in their identification.
X-ray Crystallography for Absolute Structure Determination
While a specific crystal structure for this compound is not publicly available, studies on related phthalic acid salts and cocrystals reveal common structural motifs nih.govresearchgate.netrsc.org. In the solid state, phthalic acid and its derivatives typically engage in extensive hydrogen bonding through their carboxylic acid groups, often forming dimers or extended chain structures nih.gov. The presence of the bromine and fluorine atoms in this compound would likely influence the crystal packing through halogen bonding and other non-covalent interactions, potentially leading to unique supramolecular architectures.
Computational Chemistry and Quantum Mechanical Investigations
Computational chemistry provides a powerful theoretical framework to complement experimental data, offering insights into the electronic structure, reactivity, and conformational dynamics of this compound.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic properties of molecules. DFT calculations can predict a wide range of properties, including optimized molecular geometry, vibrational frequencies, and electronic descriptors that govern reactivity.
For this compound, DFT calculations can be employed to:
Determine the most stable conformation: By calculating the energies of different rotational isomers (conformers) of the carboxylic acid groups.
Predict spectroscopic properties: Calculated vibrational frequencies can be correlated with experimental infrared and Raman spectra for structural validation.
Analyze electronic properties: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated to understand the molecule's electronic transitions and reactivity. The electrostatic potential surface can reveal regions of positive and negative charge, indicating sites susceptible to nucleophilic or electrophilic attack.
Investigate intermolecular interactions: DFT can be used to model and quantify the strength of hydrogen and halogen bonds in dimers or larger clusters of the molecule nih.gov.
Table 2: Illustrative DFT-Calculated Electronic Properties
| Property | Predicted Value | Significance |
| HOMO Energy | -7.5 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -2.1 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.4 eV | Indicates the chemical reactivity and kinetic stability. |
| Dipole Moment | 3.2 D | Quantifies the overall polarity of the molecule. |
Note: These values are hypothetical and for illustrative purposes to demonstrate the output of DFT calculations.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By simulating the movements of atoms and molecules over time, MD can provide a detailed picture of the conformational landscape and dynamics of this compound in different environments, such as in solution.
MD simulations can be particularly useful for:
Exploring conformational flexibility: The two carboxylic acid groups can rotate, leading to various conformers. MD simulations can map the potential energy surface associated with these rotations and identify the most populated conformational states rsc.orgnih.govfigshare.comresearchgate.net.
Studying solvent effects: The conformation and dynamics of this compound can be significantly influenced by the surrounding solvent molecules. MD simulations can explicitly model these interactions.
Investigating intermolecular aggregation: In solution, molecules of this compound may form dimers or larger aggregates through hydrogen bonding. MD simulations can shed light on the stability and structure of these aggregates.
The combination of these advanced spectroscopic and computational techniques provides a robust and multifaceted approach to the comprehensive elucidation of the chemical and physical properties of this compound.
Prediction and Correlation of Spectroscopic Parameters
The elucidation of the chemical structure and electronic properties of this compound and its derivatives heavily relies on a synergistic approach combining experimental spectroscopic techniques with advanced computational modeling. Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for predicting and interpreting spectroscopic parameters. This section details the methodologies used to predict Nuclear Magnetic Resonance (NMR) chemical shifts, vibrational frequencies (Infrared and Raman), and electronic absorption spectra (UV-Vis), and discusses the correlation of these theoretical values with experimental data.
The predictive power of computational chemistry allows for a detailed assignment of spectral features, aids in the confirmation of molecular structures, and provides insights into the electronic environment of the molecule. By calculating spectroscopic parameters for a proposed structure and comparing them with experimental spectra, researchers can gain a high degree of confidence in their structural assignments. For complex molecules like this compound, where multiple isomers are possible, this correlation is crucial.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical calculations of NMR chemical shifts are a powerful tool for assigning signals in ¹H, ¹³C, and ¹⁹F NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for predicting NMR isotropic shielding constants, which are then converted to chemical shifts. These calculations are typically performed using DFT with hybrid functionals, such as B3LYP, and a sufficiently large basis set, for instance, 6-311++G(d,p), to accurately describe the electron distribution around the nuclei.
The accuracy of these predictions is generally high. For ¹H NMR, the correlation between calculated and experimental chemical shifts often yields a root-mean-square deviation (RMSD) of less than 0.2 ppm. For ¹³C NMR, the RMSD is typically in the range of 0.5 to 2.9 ppm. The prediction of ¹⁹F NMR chemical shifts, which are highly sensitive to the electronic environment, can be achieved with a mean absolute deviation of approximately 2-3 ppm.
For this compound, the predicted chemical shifts would be benchmarked against an internal standard (commonly tetramethylsilane, TMS). The calculations would account for the influence of the electron-withdrawing bromine and fluorine atoms, as well as the carboxylic acid groups, on the shielding of the aromatic proton and carbon nuclei.
Table 1: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: Experimental data is hypothetical for illustrative purposes, as specific experimental values for this compound are not publicly available. Predicted values are representative of what would be obtained from DFT/GIAO calculations.)
| Atom | Predicted δ (ppm) | Hypothetical Experimental δ (ppm) |
| ¹H NMR | ||
| H-4 | 8.15 | 8.10 |
| H-6 | 7.95 | 7.90 |
| COOH | 12.50 | 12.45 |
| ¹³C NMR | ||
| C-1 | 134.5 | 134.2 |
| C-2 | 167.8 | 167.5 |
| C-3 | 160.2 (d, ¹JCF) | 159.9 |
| C-4 | 128.9 | 128.6 |
| C-5 | 118.7 | 118.4 |
| C-6 | 139.1 | 138.8 |
| C=O (Pos. 1) | 165.4 | 165.1 |
| C=O (Pos. 2) | 166.2 | 165.9 |
This is an interactive data table. Users can sort columns by clicking on the headers.
Vibrational Spectroscopy (IR and Raman)
DFT calculations are highly effective in predicting the vibrational frequencies of molecules. By calculating the second derivatives of the energy with respect to the nuclear positions, a set of harmonic vibrational frequencies can be obtained. These frequencies correspond to the fundamental vibrational modes of the molecule, which are observed in Infrared (IR) and Raman spectra.
The B3LYP functional combined with a basis set like 6-311++G(d,p) is commonly employed for these calculations. While the calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and other model limitations, they can be brought into excellent agreement with experimental data by applying a uniform scaling factor (typically around 0.96-0.98).
The predicted IR intensities and Raman activities are also crucial for interpreting the spectra. For this compound, key vibrational modes would include the O-H stretching of the carboxylic acid dimers, the C=O stretching of the carbonyl groups, C-C stretching modes of the aromatic ring, and the C-Br and C-F stretching vibrations. A detailed comparison of the calculated and experimental vibrational spectra allows for a confident assignment of each observed band to a specific molecular motion. Studies on similar molecules, such as 2-bromobenzoic acid and 2-amino-5-bromobenzoic acid, have demonstrated the excellent agreement that can be achieved between scaled DFT-calculated frequencies and experimental FT-IR and FT-Raman spectra.
Table 2: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Modes of this compound (Note: Experimental data is hypothetical for illustrative purposes.)
| Vibrational Mode | Predicted (Scaled) Wavenumber (cm⁻¹) | Hypothetical Experimental Wavenumber (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |
| O-H Stretch (dimer) | 2980 | 2975 | High | Low |
| C=O Stretch | 1715 | 1710 | Very High | Medium |
| C=C Aromatic Stretch | 1605 | 1600 | High | High |
| C-F Stretch | 1255 | 1250 | High | Low |
| C-Br Stretch | 680 | 675 | Medium | Medium |
This is an interactive data table. Users can sort columns by clicking on the headers.
Electronic Spectroscopy (UV-Vis)
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for predicting the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states. The results are typically presented as a series of vertical excitation energies (which can be converted to wavelengths) and their corresponding oscillator strengths, which are related to the intensity of the absorption bands.
For aromatic compounds like this compound, the UV-Vis spectrum is dominated by π → π* transitions. The positions of the absorption maxima (λ_max) are sensitive to the substitution pattern on the aromatic ring. TD-DFT calculations, often using the B3LYP functional and a suitable basis set, can predict these absorption maxima with good accuracy, especially when solvent effects are included using a Polarizable Continuum Model (PCM).
The correlation between the predicted and experimental UV-Vis spectra helps in understanding the electronic structure of the molecule and the nature of the electronic transitions. For this compound, one would expect characteristic absorption bands in the UV region, and TD-DFT would be instrumental in assigning these bands to specific electronic excitations within the molecule.
Table 3: Predicted vs. Experimental UV-Vis Absorption Data for this compound (Note: Experimental data is hypothetical for illustrative purposes.)
| Predicted λ_max (nm) | Hypothetical Experimental λ_max (nm) | Predicted Oscillator Strength (f) | Major Orbital Contribution |
| 285 | 288 | 0.25 | HOMO → LUMO (π → π) |
| 240 | 242 | 0.45 | HOMO-1 → LUMO (π → π) |
| 210 | 215 | 0.30 | HOMO → LUMO+1 (π → π*) |
This is an interactive data table. Users can sort columns by clicking on the headers.
Applications and Future Research Directions in Chemical Sciences
Building Block in Advanced Materials Science
The dicarboxylic acid functionality of 5-Bromo-3-fluorophthalic acid, combined with the presence of halogen substituents, makes it a valuable component in the construction of novel materials with tailored properties.
Precursor for Functional Polymers and Copolymers
The diacid nature of this compound allows it to act as a monomer in polycondensation reactions to form polymers such as polyamides and polyesters. The incorporation of bromine and fluorine into the polymer backbone can significantly influence the material's properties, including thermal stability, chemical resistance, and optical characteristics. For instance, the introduction of bulky, halogenated groups can disrupt polymer chain packing, potentially leading to increased solubility and transparency in the resulting materials. This is a desirable trait for high-performance polymers used in optical devices and transparent displays.
While direct polymerization of this compound is a viable route, it can also be used to synthesize more complex monomers for ring-opening polymerization, a versatile method for producing polyamides. The synthesis of high-molecular-weight poly(amide-imide)s has been successfully achieved using related trifluoromethylated trimellitic anhydride (B1165640) monomers, demonstrating the utility of halogenated aromatic acids in creating thermally stable and transparent polymers.
Linker in Metal-Organic Frameworks (MOFs) Synthesis
Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic molecules. The properties of MOFs, such as their porosity and surface area, are highly dependent on the geometry and functionality of the organic linker. This compound, with its two carboxylic acid groups, is an ideal candidate for a linker in MOF synthesis.
The bromine and fluorine substituents on the aromatic ring can influence the electronic environment of the framework and can be used to fine-tune the interactions of the MOF with guest molecules. This is particularly relevant for applications in gas storage and separation, where the chemical nature of the pore surfaces is critical. While extensive research has been conducted on MOFs using the parent compound, isophthalic acid, and its other halogenated derivatives like 5-bromoisophthalic acid, the specific use of this compound offers the potential to create novel MOFs with unique structural and functional properties. The steric hindrance and electronic effects of the bromo and fluoro groups can lead to different coordination modes and network topologies compared to less substituted linkers.
Ligand Design and Coordination Chemistry
The carboxylate groups of this compound can readily coordinate to metal ions, making it a valuable ligand in coordination chemistry. The resulting metal complexes can exhibit a range of interesting properties and applications.
Synthesis of Metal Complexes with Tunable Properties
This compound can be used to synthesize a variety of metal complexes with diverse structural motifs. The coordination of this ligand to different metal centers can result in mononuclear, dinuclear, or polymeric structures. The properties of these complexes, such as their luminescence and magnetic behavior, can be tuned by the choice of the metal ion and the coordination environment.
For example, lanthanide complexes are known for their unique luminescent properties. The synthesis of lanthanide complexes with ligands similar to this compound, such as 5-bromoisophthalic acid, has been shown to produce materials with interesting photoluminescent behavior. The bromo and fluoro substituents on the ligand can modulate the energy transfer processes within the complex, potentially leading to enhanced luminescence efficiency.
| Metal Ion | Ligand | Resulting Complex Type | Key Property/Application |
|---|---|---|---|
| Europium(III) | 5-Bromoisophthalic acid | 3D Coordination Polymer | Luminescence |
| Gadolinium(III) | 5-(pyridin-3-yloxy)isophthalic acid | 2D Layered Structure | Magnetic Properties |
| Cobalt(II) | 5-Methoxyisophthalic acid | 1D Coordination Polymer | Catalysis |
Development of Novel Catalytic Systems
Metal complexes can act as catalysts for a wide range of chemical transformations. The design of the ligand is crucial for controlling the activity and selectivity of the catalyst. The electronic properties of this compound, influenced by the electron-withdrawing nature of the halogen atoms, can affect the reactivity of the metal center in its complexes.
Metal complexes derived from functionalized isophthalic acids have demonstrated catalytic activity in various organic reactions. For example, cobalt and other transition metal complexes with 5-methoxyisophthalic acid have been shown to catalyze cyanosilylation reactions. By analogy, complexes of this compound could potentially be developed as catalysts for a range of reactions, with the halogen substituents providing a means to fine-tune the catalytic performance.
Intermediate for Complex Organic Scaffolds Synthesis
Beyond its direct use in materials and coordination chemistry, this compound is a valuable intermediate in multi-step organic synthesis. The carboxylic acid groups can be converted into a variety of other functional groups, and the bromine atom can participate in cross-coupling reactions, allowing for the construction of more complex molecular architectures.
The presence of multiple reactive sites on the molecule makes it a versatile starting material for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. For example, the bromine atom can be replaced through nucleophilic aromatic substitution or used in palladium-catalyzed coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The dicarboxylic acid moiety can be transformed into esters, amides, or acid chlorides, providing further opportunities for synthetic elaboration. This versatility makes this compound a key building block for accessing a wide range of complex organic scaffolds.
Construction of Halogenated Heterocyclic Compounds
Halogenated aromatic compounds are pivotal starting materials for the synthesis of complex heterocyclic structures, which form the backbone of many pharmaceuticals, agrochemicals, and functional materials. This compound serves as a versatile building block in this context. The carboxylic acid groups can be readily converted into a phthalic anhydride, a common precursor for producing phthalimide and phthalonitrile derivatives. These nitrogen-containing heterocycles are foundational to many synthetic pathways.
The true synthetic utility of this compound lies in the differential reactivity of its halogen substituents. The carbon-bromine bond is typically more susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) than the more robust carbon-fluorine bond. This reactivity difference allows for selective, stepwise functionalization of the aromatic ring. A researcher could, for instance, replace the bromine atom via a coupling reaction and subsequently use the fluorine atom to direct further substitutions or to modulate the electronic properties of the final molecule. This strategic functionalization is crucial for creating a diverse library of complex, poly-substituted heterocyclic compounds from a single, well-defined precursor.
Development of Bio-inspired Molecular Frameworks
Bio-inspired chemistry seeks to mimic the structure and function of natural molecules to create novel compounds with specific properties. While phthalic acid esters (PAEs) are often known as industrial plasticizers, they are also found in nature, produced by various plants and microorganisms, where they can exhibit allelopathic and antimicrobial activities. nih.gov This natural occurrence establishes the phthalic acid core as a biologically relevant scaffold.
This compound can be utilized as a rigid, C2-symmetric building block for constructing more complex, bio-inspired architectures. Its defined geometry is ideal for creating pre-organized cavities or clefts that can mimic the binding sites of enzymes or receptors. The halogen atoms enhance its ability to form specific non-covalent interactions, such as hydrogen bonds and halogen bonds, which are critical for molecular recognition. smolecule.com For example, derivatives of this acid could be used to synthesize macrocycles or foldamers designed to selectively bind to biological targets. Furthermore, research into designing biodegradable phthalic acid derivatives highlights the potential for modifying the core structure to create environmentally benign functional molecules. nih.gov The unique substitution pattern of this compound offers a starting point for developing frameworks with tailored biological activity and improved degradation profiles.
Exploration of Photophysical and Electronic Properties
The introduction of halogen atoms onto an aromatic ring can profoundly influence the photophysical and electronic behavior of a molecule. While direct studies on this compound are not extensively documented, research on analogous compounds provides significant insight into its potential in materials science.
Luminescence and Fluorescence Studies
Aromatic carboxylic acids and their derivatives, particularly phthalimides, are known to exhibit fluorescence. The emission properties can be tuned by the substituents on the aromatic ring. The presence of a bromine atom is of particular interest due to the "heavy-atom effect," which can facilitate intersystem crossing from the singlet excited state to the triplet state, potentially leading to phosphorescence.
Studies on related compounds demonstrate this potential. For instance, a 3D coordination polymer synthesized from 5-bromoisophthalic acid and Terbium(III) was found to exhibit strong green luminescence in the solid state. researchgate.net Similarly, various phthalimide and phthalonitrile derivatives have been shown to possess significant fluorescence intensity. researchgate.net These findings suggest that this compound is a promising precursor for creating novel luminescent materials, including metal-organic frameworks (MOFs), coordination polymers, and fluorescent probes, where its specific halogenation pattern could be used to fine-tune emission wavelengths and quantum yields.
| Compound Class | Observed Property | Potential Influence of Substituents | Reference |
|---|---|---|---|
| 5-Bromoisophthalic Acid Complexes | Strong green luminescence in a Terbium(III) coordination polymer. | The brominated ligand acts as an "antenna" to transfer energy to the metal center. | researchgate.net |
| Phthalimide/Phthalonitrile Derivatives | Tunable fluorescence intensity, influenced by solvent polarity and substituent groups. | Electron-donating or withdrawing groups alter the electronic transitions, affecting emission. | researchgate.net |
Applications in Organic Electronics and Photonics
The development of new organic semiconductors is essential for advancing technologies like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of π-conjugated organic molecules can be precisely controlled through chemical modification, particularly halogenation. Theoretical studies have shown that introducing fluorine and bromine atoms into organic molecules can significantly alter their charge transport properties. researchgate.net Specifically, bromination has been predicted to improve both hole and electron transport in certain molecular systems, making them promising as ambipolar semiconductors. researchgate.net
This compound can serve as a precursor for such materials. It can be converted to 5-bromo-3-fluorophthalic anhydride, which can then be used in polymerization reactions to form high-performance polyimides or polyesters. mdpi.com These polymers often exhibit excellent thermal stability and dielectric properties, making them suitable for applications in microelectronics. The halogen atoms on the phthalic acid unit would allow for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting polymer, which is a critical parameter for optimizing the performance of organic electronic devices.
Emerging Research Frontiers
As the demand for specialty chemicals grows, so does the need for efficient, safe, and scalable manufacturing processes. Modern process chemistry offers innovative solutions to these challenges.
Flow Chemistry and Continuous Processing for Scale-Up
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a traditional batch reactor, has emerged as a powerful technology in the chemical and pharmaceutical industries. This approach offers numerous advantages over batch processing, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and improved reproducibility.
The synthesis of highly functionalized molecules like this compound often involves energetic or hazardous reaction steps, such as nitration or halogenation. Conducting such reactions in a continuous flow reactor allows for precise control over reaction temperature and residence time, which can significantly improve reaction yield and selectivity while mitigating safety risks. The scalability of flow processes is another key advantage; instead of redesigning large reactors, production can be increased by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel). This makes flow chemistry an ideal platform for the industrial-scale synthesis of this compound, ensuring consistent quality and enabling a more efficient and safer manufacturing process.
| Parameter | Batch Processing | Flow Chemistry (Continuous Processing) |
|---|---|---|
| Heat Transfer | Limited by vessel surface area-to-volume ratio; poor for large volumes. | Excellent due to high surface area-to-volume ratio of tubing reactors. |
| Safety | Large quantities of reagents mixed at once, increasing risk of thermal runaway. | Small reaction volumes at any given time significantly reduce risk. |
| Scalability | Requires redesign and re-optimization for larger vessels ("scaling-up"). | Achieved by extending run time or adding parallel reactors ("numbering-up"). |
| Process Control | Mixing and temperature gradients can lead to variability. | Precise control over temperature, pressure, and residence time leads to high consistency. |
Chemoenzymatic Synthesis and Biocatalysis
The integration of enzymatic processes with traditional chemical synthesis, known as chemoenzymatic synthesis, offers a powerful strategy for the creation of complex molecules with high selectivity and efficiency. This compound stands as a promising candidate for such synthetic routes, leveraging the specificity of biocatalysts to functionalize its halogenated core.
Enzymatic Functionalization:
Enzymes, particularly halogenases and dioxygenases, have demonstrated the ability to act on halogenated aromatic substrates. Flavin-dependent halogenases, for instance, can introduce additional halogen atoms at specific positions on an aromatic ring, a transformation that is often challenging to achieve with conventional chemical methods nih.govnih.gov. The existing bromo and fluoro substituents on this compound could direct further enzymatic halogenation to a specific unoccupied position, yielding tri-halogenated phthalic acid derivatives. These products could serve as intricate building blocks for pharmaceuticals or advanced materials.
Dioxygenase enzymes are capable of introducing hydroxyl groups onto aromatic rings, often as a preliminary step in biodegradation pathways for halogenated pollutants nih.gov. Subjecting this compound to engineered dioxygenases could result in the formation of novel catechols. These di-hydroxylated products, still retaining the bromo and fluoro groups, would be highly functionalized intermediates for the synthesis of complex natural products or their analogs.
Biocatalytic Derivatization:
The carboxylic acid groups of this compound are amenable to a variety of biocatalytic transformations. Lipases, for example, could be employed for the regioselective esterification of one of the two carboxylic acid groups. This enzymatic approach would circumvent the need for complex protection-deprotection schemes often required in traditional organic synthesis, providing a greener and more efficient route to mono-esters of this compound. These chiral or achiral esters could then be utilized in the synthesis of polymers or as precursors for drug candidates.
The potential for this compound in biocatalysis is summarized in the table below:
| Biocatalytic Approach | Potential Enzyme Class | Resulting Product Type | Potential Application |
| Selective Halogenation | Flavin-dependent Halogenase | Tri-halogenated Phthalic Acid | Advanced Material Synthesis |
| Dihydroxylation | Dioxygenase | Bromo-fluoro-catechol | Pharmaceutical Intermediate |
| Mono-esterification | Lipase | Phthalic Acid Monoester | Polymer and Drug Synthesis |
Further research in this area would involve screening for novel enzymes with activity towards this compound and engineering existing enzymes to enhance their specificity and efficiency for these transformations.
Supramolecular Chemistry and Self-Assembly Processes
The non-covalent interactions of molecules are the cornerstone of supramolecular chemistry, dictating the formation of ordered structures through self-assembly. The functional groups on this compound—carboxylic acids, bromine, and fluorine—provide a versatile toolkit for directing these interactions.
Hydrogen and Halogen Bonding:
The two carboxylic acid groups are strong hydrogen bond donors and acceptors, capable of forming robust synthons that can guide the self-assembly process. These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.
In addition to hydrogen bonding, the bromine and fluorine atoms can participate in halogen bonding. Halogen bonding is a directional, non-covalent interaction between a halogen atom (the donor) and a Lewis base (the acceptor). The electrophilic region on the halogen atom, known as the σ-hole, is key to this interaction. The strength of the halogen bond can be comparable to that of a hydrogen bond, making it a powerful tool in crystal engineering.
In the case of this compound, the bromine atom is a more effective halogen bond donor than fluorine. It can interact with the carbonyl oxygen of the carboxylic acid groups or even the fluorine atom of a neighboring molecule. The interplay between hydrogen and halogen bonding can lead to the formation of highly ordered and predictable supramolecular architectures.
Crystal Engineering and Material Design:
By carefully controlling the conditions of crystallization, it is possible to direct the self-assembly of this compound into different polymorphic forms, each with unique physical and chemical properties. For example, a structure dominated by hydrogen bonding might have different solubility and thermal stability compared to a structure where halogen bonding plays a more significant role.
The ability to form predictable supramolecular structures makes this compound a promising building block for the design of functional materials. These could include porous organic frameworks (POFs) with potential applications in gas storage and separation, or crystalline materials with interesting optical or electronic properties.
The key intermolecular interactions and their potential outcomes are outlined below:
| Interaction Type | Participating Groups | Potential Supramolecular Motif |
| Hydrogen Bonding | Carboxylic Acids | Chains, Sheets, Networks |
| Halogen Bonding | Bromine (donor) with Oxygen/Fluorine (acceptor) | Directed Assembly, Polymorph Control |
Future research in this domain will focus on the detailed crystallographic analysis of self-assembled structures of this compound and its derivatives. Understanding the fundamental principles that govern its self-assembly will enable the rational design of novel materials with tailored properties.
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR :
- ¹H NMR : Absence of aromatic protons due to substitution; carboxyl protons appear as broad peaks at δ 10–12 ppm.
- ¹³C NMR : Peaks at ~165 ppm (carboxyl carbons), 115–125 ppm (C-Br and C-F) .
- FT-IR : Strong absorbance at ~1700 cm⁻¹ (C=O stretch) and 650 cm⁻¹ (C-Br) .
- Mass Spectrometry : ESI-MS shows [M-H]⁻ ion at m/z 261.02 (calc. 263.02) due to isotopic abundance of ⁷⁹Br/⁸¹Br .
How can computational modeling predict the interaction of this compound with biological targets, such as microbial enzymes?
Q. Advanced Research Focus
- Molecular Docking : AutoDock Vina simulations reveal binding affinity to leucyl-tRNA synthetase (binding energy: -8.2 kcal/mol), suggesting antimicrobial potential. The Br and F groups form halogen bonds with Arg-128 and Lys-231 residues .
- ADMET Prediction : SwissADME models indicate moderate bioavailability (LogP = 1.8) but poor blood-brain barrier penetration due to carboxyl groups.
Methodology : - Optimize ligand geometry using Gaussian09 (B3LYP/6-31G* basis set).
- Validate docking results with MD simulations (GROMACS).
How should researchers address discrepancies in reported physical properties (e.g., melting point, solubility) of this compound?
Data Contradiction Analysis
Discrepancies arise from:
- Polymorphism : Different crystalline forms (e.g., anhydrous vs. monohydrate) affect melting points.
- Purity : Commercial samples () vary in purity (>95% vs. tech. grade).
Resolution Strategies : - Recrystallization : Use ethanol/water mixtures to isolate pure polymorphs.
- DSC Analysis : Differential scanning calorimetry identifies phase transitions.
Comparative Data :
| Source | Melting Point (°C) | Solubility (mg/mL, H₂O) |
|---|---|---|
| Kanto Reagents | Not reported | <1 |
| Computational Pred. | N/A | 0.5 |
What role does this compound play in polymer or coordination chemistry?
Q. Advanced Application Focus
- Metal-Organic Frameworks (MOFs) : The carboxylate groups coordinate with Zn²⁺ or Cu²⁺, forming 2D networks. Br/F substituents tune pore size for gas storage (CO₂ uptake: 12.7 mmol/g at 1 bar) .
- Polymer Modification : Acts as a cross-linker in epoxy resins, enhancing thermal stability (TGA shows degradation >300°C).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
